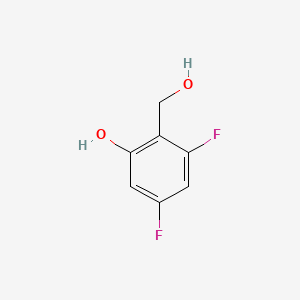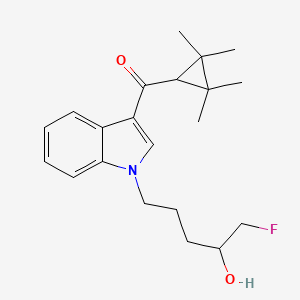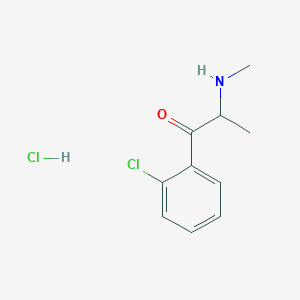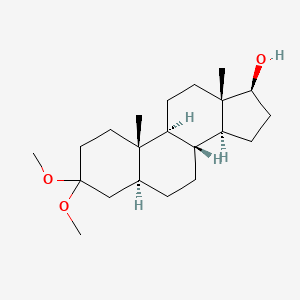![molecular formula C29H49BrO2 B593419 (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] CAS No. 1923-43-9](/img/structure/B593419.png)
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is a synthetic organic compound with the molecular formula C29H49BrO2. It is a derivative of cholestane, a saturated steroid hydrocarbon, and features a bromine atom at the 2alpha position and an ethylene acetal protecting group at the 3-one position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] typically involves multiple steps starting from cholestane. One common method includes the bromination of cholestane to introduce the bromine atom at the 2alpha position, followed by the formation of the ethylene acetal protecting group at the 3-one position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetalization reagents like ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group in the ethylene acetal can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2alpha-hydroxy-5alpha-cholestan-3-one ethylene acetal.
Oxidation: Formation of 2alpha-bromo-5alpha-cholestan-3-one ethylene acetal with additional oxygen-containing functional groups.
Reduction: Formation of 2alpha-bromo-5alpha-cholestan-3-ol ethylene acetal.
科学的研究の応用
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of steroid-based drugs.
作用機序
The mechanism of action of (2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The bromine atom and the ethylene acetal group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied .
類似化合物との比較
Similar Compounds
2alpha-Bromo-5alpha-cholestan-3-one: Lacks the ethylene acetal protecting group, making it more reactive in certain chemical reactions.
5alpha-Cholestan-3-one ethylene acetal: Lacks the bromine atom, resulting in different reactivity and biological properties.
2alpha-Hydroxy-5alpha-cholestan-3-one ethylene acetal: Contains a hydroxyl group instead of a bromine atom, leading to different chemical and biological behavior.
Uniqueness
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is unique due to the presence of both the bromine atom and the ethylene acetal protecting group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
1923-43-9 |
|---|---|
分子式 |
C29H49BrO2 |
分子量 |
509.613 |
IUPAC名 |
(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2/'-1,3-dioxolane] |
InChI |
InChI=1S/C29H49BrO2/c1-19(2)7-6-8-20(3)23-11-12-24-22-10-9-21-17-29(31-15-16-32-29)26(30)18-28(21,5)25(22)13-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26-,27-,28+/m1/s1 |
InChIキー |
MZQGLXCIKCGLMF-JPOBPWGRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C5(C4)OCCO5)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)


![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)



